

In Vitro Biological Profile of ZY-444: A Technical Overview

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Compound of Interest

Compound Name: ZY-444

Cat. No.: B10854698

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This technical guide provides an in-depth overview of the in vitro biological activity of **ZY-444**, a novel small molecule compound with demonstrated anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Core Findings: Anti-Proliferative and Pro-Apoptotic Activity

ZY-444 exhibits potent inhibitory effects on the growth and viability of various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation, migration, and survival.

Quantitative Analysis of Anti-Proliferative Efficacy

The half-maximal inhibitory concentration (IC₅₀) of **ZY-444** has been determined across a panel of cancer cell lines, demonstrating its efficacy at low micromolar concentrations.

Cell Line	Cancer Type	IC50 (μM)	Reference
C4-2	Prostate Cancer	~1.5 - 2.5	[1]
22RV1	Prostate Cancer	~1.5 - 2.5	[1]
PC3	Prostate Cancer	~1.5 - 2.5	[1]
DU145	Prostate Cancer	~1.5 - 2.5	[1]

Further research is required to establish a comprehensive panel of IC50 values across a broader range of breast and thyroid cancer cell lines.

Mechanistic Insights: Molecular Targets and Signaling Pathways

ZY-444 exerts its anti-cancer effects by interacting with specific molecular targets and modulating critical signaling cascades.

Molecular Targets:

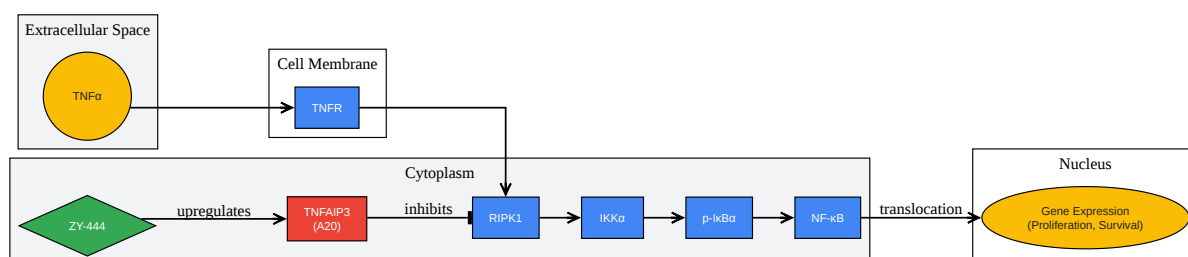
- Pyruvate Carboxylase (PC): **ZY-444** binds to and inhibits the catalytic activity of PC, a key enzyme in the tricarboxylic acid (TCA) cycle that is often upregulated in cancer cells to meet their metabolic demands.[2][3]
- TNF Alpha Induced Protein 3 (TNFAIP3 or A20): **ZY-444** has been shown to upregulate the expression of TNFAIP3, a protein that acts as a negative regulator of the NF-κB signaling pathway, thereby inhibiting inflammation-driven cancer progression.[1]

Modulated Signaling Pathways:

- TNF Signaling Pathway: By upregulating TNFAIP3, **ZY-444** inhibits the TNF signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[1]
- Wnt/β-catenin/Snail Signaling Pathway: Inhibition of pyruvate carboxylase by **ZY-444** leads to the suppression of the Wnt/β-catenin/Snail pathway, which is critically involved in cancer cell growth and metastasis.[2][3]

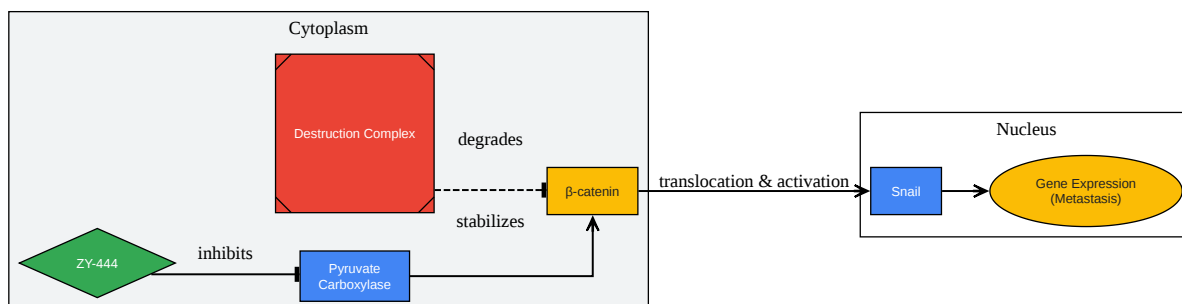
- MAPK/ERK Signaling Pathway: **ZY-444** has been observed to affect the MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.

Visualizing the Mechanism: Signaling Pathway Diagrams



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Caption: **ZY-444** mediated inhibition of the TNF signaling pathway.



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Caption: **ZY-444** mediated suppression of the Wnt/ β -catenin/Snail pathway.

Experimental Methodologies

The following section details the protocols for key in vitro assays used to characterize the biological activity of **ZY-444**.

Cell Viability Assay

Objective: To determine the dose-dependent effect of **ZY-444** on the viability and proliferation of cancer cells.

Protocol:

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **ZY-444** (e.g., 0.1 to 100 μ M) for 48-72 hours. Include a vehicle control (e.g., DMSO).
- MTT Assay:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
 - Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Wound Healing (Scratch) Assay

Objective: To assess the effect of **ZY-444** on cancer cell migration.

Protocol:

- **Cell Seeding:** Grow cells to a confluent monolayer in 6-well plates.
- **Scratch Formation:** Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.
- **Wash and Treat:** Wash the wells with PBS to remove detached cells and then add fresh media containing **ZY-444** at a non-toxic concentration.
- **Imaging:** Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
- **Data Analysis:** Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration and Invasion Assay

Objective: To quantify the effect of **ZY-444** on the migratory and invasive potential of cancer cells.

Protocol:

- **Chamber Preparation:** For invasion assays, coat the upper surface of the Transwell inserts (with 8 μ m pores) with a layer of Matrigel. For migration assays, no coating is necessary.
- **Cell Seeding:** Seed cancer cells in serum-free media in the upper chamber of the Transwell insert.
- **Chemoattractant and Treatment:** Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add **ZY-444** to both the upper and lower chambers.
- **Incubation:** Incubate the plates for 24-48 hours.
- **Cell Staining and Counting:**
 - Remove non-migrated cells from the upper surface of the insert with a cotton swab.
 - Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

- Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Western Blot Analysis

Objective: To determine the effect of **ZY-444** on the expression levels of specific proteins involved in the targeted signaling pathways.

Protocol:

- Cell Lysis: Treat cells with **ZY-444** for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against the proteins of interest (e.g., TNFAIP3, RIPK1, IKK α , p-IkB α , NF- κ B, β -catenin, Snail, p-ERK, total ERK) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by **ZY-444**.

Protocol:

- **Cell Treatment:** Treat cells with varying concentrations of **ZY-444** for 24-48 hours.
- **Cell Staining:** Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization



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Caption: General experimental workflow for in vitro characterization of **ZY-444**.

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References

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